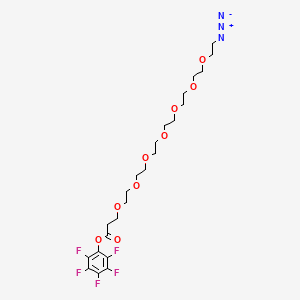

Azido-PEG7-PFP ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azido-PEG7-PFP ester is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a PEG-based PROTAC linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound is a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .

準備方法

Azido-PEG7-PFP ester is synthesized through a series of chemical reactions involving the introduction of azide and PFP (pentafluorophenyl) ester groups into a PEG chain. The synthetic route typically involves the following steps:

PEGylation: The PEG chain is functionalized with azide groups.

Activation: The azide-functionalized PEG is then reacted with pentafluorophenyl esters to form the final product.

Industrial production methods for this compound involve similar steps but are scaled up to meet commercial demands. The reaction conditions are optimized to ensure high yield and purity of the product.

化学反応の分析

Click Chemistry Reactions (Azide Group)

The azide (-N₃) group participates in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions, forming stable triazole linkages (Table 1).

Table 1: Click Chemistry Reaction Parameters

-

CuAAC Mechanism : Requires copper(I) catalysts (e.g., CuBr) and accelerates reaction rates by ~10⁷-fold compared to uncatalyzed processes. Optimal in aqueous or organic solvents (DMF, DMSO) at room temperature .

-

SPAAC Advantages : Avoids copper toxicity, enabling bioorthogonal labeling in live cells. Reaction half-life <1 hour with strained cyclooctynes .

PFP Ester Aminolysis (PFP Ester Group)

The PFP ester reacts with primary/secondary amines to form stable amide bonds, favored over NHS esters due to hydrolytic stability (Table 2).

Table 2: PFP Ester vs. NHS Ester Reactivity

| Parameter | PFP Ester | NHS Ester |

|---|---|---|

| Hydrolysis Half-life | ~24 hours (pH 7.5) | ~1 hour (pH 7.5) |

| Optimal pH Range | 7.5–8.0 | 7.0–7.5 |

| Amine Reactivity | Higher at alkaline pH | Moderate |

-

Reaction Mechanism : Nucleophilic attack by the amine on the carbonyl carbon of the PFP ester, releasing pentafluorophenol as a byproduct.

-

Applications :

Hydrolysis and Stability

The PFP ester’s electron-withdrawing fluorine substituents reduce hydrolysis rates:

-

Hydrolysis rate constant (khyd): 1.2×10−4 s−1 in PBS (pH 7.4, 25°C), compared to 8.5×10−4 s−1 for NHS esters .

-

Stability in storage: >12 months at -20°C in anhydrous DMSO .

Case Study: Radiolabeling for Theranostics

In radiochemistry, the azide group enables site-specific labeling with 18F- or 177Lu-alkynes. A 2023 study achieved 85% radiochemical yield using CuAAC, with >95% purity after HPLC purification .

Synthetic Considerations

科学的研究の応用

PROTAC Synthesis

Azido-PEG7-PFP ester is primarily used as a linker in the synthesis of PROTACs. These molecules harness the ubiquitin-proteasome system to selectively degrade target proteins, which is a promising approach for therapeutic interventions in various diseases, including cancer .

Table 1: Key Features of PROTACs Using this compound

| Feature | Description |

|---|---|

| Mechanism | Induces selective protein degradation |

| Target Proteins | Various oncogenic proteins |

| Therapeutic Applications | Cancer treatment, targeted therapy |

| Reaction Type | Bioorthogonal click chemistry |

Antibody-Drug Conjugates (ADCs)

In the development of ADCs, this compound serves as a crucial linker that connects cytotoxic agents to antibodies. This targeted delivery system enhances therapeutic efficacy while minimizing systemic toxicity .

Table 2: Characteristics of ADCs with this compound

| Characteristic | Details |

|---|---|

| Linker Type | This compound |

| Targeting Mechanism | Direct targeting of tumor cells |

| Payload Type | Cytotoxic drugs |

| Clinical Relevance | Improved safety and efficacy profiles |

Bioconjugation and Click Chemistry

The compound is extensively used in bioconjugation applications due to its ability to form stable triazole linkages through click chemistry. This property allows researchers to label biomolecules such as proteins and nucleic acids for tracking and functional studies .

Table 3: Applications of Click Chemistry with this compound

| Application | Description |

|---|---|

| Biomolecule Labeling | Enables visualization and tracking of biomolecules |

| Functionalization | Modifies surfaces or biomolecules for enhanced properties |

| Drug Delivery Systems | Improves solubility and bioavailability of drugs |

Case Study: Development of Targeted Cancer Therapies

A study explored the use of this compound in synthesizing PROTACs targeting specific oncogenes. The results indicated that these PROTACs effectively reduced protein levels in cancer cell lines, demonstrating potential for clinical applications in oncology .

Case Study: Enhancing Antibody Efficacy

Research involving antibody-drug conjugates highlighted that the incorporation of this compound improved the stability and efficacy of ADCs against various cancer types. The study reported enhanced tumor regression rates in preclinical models when using these conjugates compared to traditional methods .

作用機序

Azido-PEG7-PFP ester exerts its effects through the formation of triazole linkages via CuAAC or SPAAC reactions. These reactions enable the compound to act as a linker in PROTACs, facilitating the degradation of target proteins. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is exploited by PROTACs to selectively degrade proteins .

類似化合物との比較

Azido-PEG7-PFP ester is unique due to its specific combination of azide and PFP ester groups, which make it highly effective in click chemistry and PROTAC synthesis. Similar compounds include:

Azido-PEG7-amine: Contains an azide group and an amine group, used in similar click chemistry reactions.

Azido-PEG7-NHS ester: Contains an azide group and an NHS ester group, used for bioconjugation.

Azido-PEG7-acid: Contains an azide group and a carboxylic acid group, used in various chemical syntheses.

These compounds share similar functionalities but differ in their specific reactive groups, making this compound unique in its applications.

生物活性

Azido-PEG7-PFP ester is a specialized compound that plays a significant role in bioconjugation and drug delivery. This article explores its biological activity, mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of:

- Polyethylene Glycol (PEG) : A hydrophilic polymer that enhances solubility and reduces immunogenicity.

- Azide Group : Facilitates click chemistry, allowing selective reactions with alkyne-containing molecules.

- Pentafluorophenyl (PFP) Ester : Serves as an efficient leaving group for amine coupling reactions.

Molecular Formula : C21H28F5N3O8

Molecular Weight : 545.5 g/mol

Purity : >98%

Storage Conditions : -20°C, protected from moisture.

The biological activity of this compound primarily involves:

- Bioconjugation : The azide group reacts with alkyne moieties through copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages. This reaction is crucial in creating antibody-drug conjugates (ADCs) and other therapeutic agents.

- Stability Enhancement : The PEG backbone improves the stability and bioavailability of conjugated drugs compared to non-PEGylated counterparts, which is vital for therapeutic efficacy.

Applications

This compound has diverse applications in various fields:

- Drug Delivery Systems : Enhances the solubility and delivery of hydrophobic drugs.

- Protein Labeling : Facilitates the attachment of fluorescent tags or other biomolecules for tracking and imaging studies.

- Targeted Therapy : Used in the development of ADCs that selectively deliver cytotoxic agents to cancer cells.

Case Studies

- Antibody-Drug Conjugates (ADCs) :

- Protein Modification :

- Click Chemistry Applications :

Comparative Data Table

| Property | This compound | Other PEG Linkers |

|---|---|---|

| Molecular Weight | 545.5 g/mol | Varies (e.g., PEG4: 457.4 g/mol) |

| Functional Groups | Azide, PFP Ester | Varies (e.g., NHS Ester) |

| Reactivity | High with alkynes | Moderate |

| Stability | High under physiological conditions | Varies |

| Application | Drug delivery, protein labeling | General bioconjugation |

特性

分子式 |

C23H32F5N3O9 |

|---|---|

分子量 |

589.5 g/mol |

IUPAC名 |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C23H32F5N3O9/c24-18-19(25)21(27)23(22(28)20(18)26)40-17(32)1-3-33-5-7-35-9-11-37-13-15-39-16-14-38-12-10-36-8-6-34-4-2-30-31-29/h1-16H2 |

InChIキー |

AATGWHBZQXFXCJ-UHFFFAOYSA-N |

正規SMILES |

C(COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。